
GSK3787: A Technical Guide to its Chemical
Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK3787

Cat. No.: B1672385 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
GSK3787 is a potent, selective, and irreversible antagonist of the Peroxisome Proliferator-

Activated Receptor delta (PPARδ).[1][2] This technical guide provides a comprehensive

overview of the chemical structure, physicochemical properties, pharmacology, and relevant

experimental methodologies associated with GSK3787. Its utility as a tool compound in

elucidating the biological functions of PPARδ is well-documented, making a thorough

understanding of its characteristics essential for researchers in metabolic diseases, oncology,

and related fields.

Chemical Identity and Structure
GSK3787, with the systematic IUPAC name 4-chloro-N-[2-[[5-(trifluoromethyl)-2-

pyridinyl]sulfonyl]ethyl]-benzamide, is a synthetic small molecule.[3] It was developed as a

highly selective tool for probing PPARδ signaling pathways.[4]

The chemical structure of GSK3787 is presented below:

Chemical structure of GSK3787.

Figure 1: Chemical structure of GSK3787.[5][6]
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A summary of the key chemical identifiers for GSK3787 is provided in Table 1 for easy

reference.

Identifier Value

IUPAC Name
4-chloro-N-[2-[[5-(trifluoromethyl)-2-

pyridinyl]sulfonyl]ethyl]benzamide[3]

CAS Number 188591-46-0[1][3][7]

Molecular Formula C₁₅H₁₂ClF₃N₂O₃S[1][2][3][7]

Molecular Weight 392.78 g/mol [1][2][3]

Canonical SMILES
C1=CC(=CC=C1C(=O)NCCS(=O)

(=O)C2=NC=C(C=C2)C(F)(F)F)Cl[1]

InChI Key JFUIMTGOQCQTPF-UHFFFAOYSA-N[3]

Physicochemical Properties
GSK3787 is typically supplied as a white to off-white crystalline solid.[2][3] Its solubility and

storage conditions are critical for experimental design and are summarized in Table 2.

Physicochemical Data
Property Value

Physical Form Crystalline solid[3]

Purity ≥95% to >98%[3]

Solubility
DMSO: up to 100 mM DMF: 3 mg/mL[3]

DMSO:PBS (pH 7.2) (1:2): 0.3 mg/mL[3]

Storage (Solid) -20°C for up to 3 years[2]

Storage (In Solvent) -80°C for up to 2 years[2]

Pharmacological Properties
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GSK3787 is characterized by its selective and irreversible antagonism of PPARδ. Its

pharmacological profile makes it a valuable tool for in vitro and in vivo studies.

Mechanism of Action
GSK3787 acts as an irreversible antagonist of PPARδ by forming a covalent bond with a

specific cysteine residue (Cys249) located within the ligand-binding pocket of the receptor.[1][4]

[5] This covalent modification prevents the receptor from adopting an active conformation,

thereby inhibiting the transcription of PPARδ target genes.[1][4]

The general signaling pathway of PPARδ activation and its inhibition by GSK3787 is illustrated

in the diagram below.
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Diagram 1: PPARδ Signaling Pathway and GSK3787 Inhibition.

Potency and Selectivity
GSK3787 is a potent antagonist for PPARδ with a pIC₅₀ of 6.6 (equivalent to an IC₅₀ of

approximately 130 nM).[1][2] It exhibits high selectivity, showing no measurable affinity for the

other PPAR isoforms, PPARα and PPARγ, at concentrations where it effectively blocks PPARδ
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(pIC₅₀ < 5).[1][2][3] While some studies note a very weak agonist and antagonist effect on

PPARγ, the efficacy for this interaction is markedly lower than its potent antagonism of PPARδ.

[5][8][9]

Pharmacological Profile Summary
Parameter Value Species

Target

Peroxisome Proliferator-

Activated Receptor δ (PPARδ)

[1][2]

Human, Mouse[1][2]

Activity
Irreversible Antagonist[1][2][5]

[10]
N/A

pIC₅₀ 6.6[1][2] Human

IC₅₀ ~130 nM Human

Selectivity

No measurable affinity for

PPARα or PPARγ (pIC₅₀ < 5)

[1][2][3]

Human

Pharmacokinetic Properties
Studies in C57BL/6 mice have demonstrated that GSK3787 possesses pharmacokinetic

properties suitable for in vivo research. It is orally active and achieves effective concentrations

in serum.[2]

Pharmacokinetic Parameters in Mice
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Parameter Route Dose Value

Cₘₐₓ Oral 10 mg/kg
2.2 ± 0.4 µM (881 ±

166 ng/mL)[2][5]

T₁/₂ Oral 10 mg/kg
2.5 ± 1.1 h (or 2.7 ±

1.1 h)[2][5]

AUCᵢₙf Oral 10 mg/kg
3343 ± 332

h*ng/mL[2]

Bioavailability (F) Oral 10 mg/kg 77 ± 17%[2]

Clearance (CL) IV 0.5 mg/kg 39 ± 11 (mL/min)/kg[2]

Volume of Distribution

(Vss)
IV 0.5 mg/kg 1.7 ± 0.4 L/kg[2]

Key Experimental Protocols
The characterization of GSK3787 has involved a range of in vitro and in vivo experimental

techniques. The methodologies for several key assays are outlined below.

In Vitro Reporter Gene Assay
This assay is used to determine the functional activity of GSK3787 on PPAR-dependent

transactivation.

Objective: To measure the ability of GSK3787 to antagonize ligand-induced activation of

PPARα, PPARβ/δ, and PPARγ.

Methodology:

NIH-3T3 cells are transiently transfected with reporter vectors for each PPAR isoform.[5]

[11]

Cells are treated for 24 hours with a known PPAR agonist (e.g., GW501516 for PPARβ/δ)

in the presence or absence of GSK3787 (e.g., 1.0 µM).[5][11]
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Reporter activity (e.g., luciferase) is measured to quantify the level of gene transactivation.

[11]

Antagonism is determined by the reduction in agonist-induced reporter activity in the

presence of GSK3787.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
This assay assesses the ability of GSK3787 to modulate the interaction between PPARs and

their coregulator peptides.

Objective: To confirm that GSK3787's antagonism involves altering the recruitment of

coactivator or corepressor peptides to the PPAR ligand-binding domain (LBD).

Methodology:

Recombinant GST-tagged PPAR LBD is incubated with a terbium-labeled anti-GST

antibody.[11]

A fluorescein-labeled coregulator peptide (either a coactivator or corepressor) is added to

the mixture, along with a PPAR agonist and/or GSK3787.[11]

The interaction between the LBD and the peptide brings the terbium and fluorescein into

close proximity, allowing for FRET.

The TR-FRET signal is measured to quantify the level of interaction. A decrease in the

agonist-induced signal for coactivator binding in the presence of GSK3787 indicates

antagonism.
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1. Prepare Assay Mix
- GST-PPAR-LBD

- Terbium Anti-GST Ab
- Fluorescein-Coactivator Peptide

2. Add Compounds
- Vehicle Control

- Agonist (e.g., GW501516)
- GSK3787

- Agonist + GSK3787

3. Incubate

4. Measure TR-FRET Signal

Agonist -> High FRET Signal
(Coactivator Recruited)

Outcome 1

Agonist + GSK3787 -> Low FRET Signal
(Recruitment Blocked)

Outcome 2

Click to download full resolution via product page

Diagram 2: Workflow for a TR-FRET Coactivator Recruitment Assay.

Gene Expression Analysis (In Vivo)
This protocol is used to confirm the in vivo efficacy of GSK3787 in antagonizing PPARδ-

mediated gene expression.

Objective: To measure the effect of orally administered GSK3787 on the expression of

PPARδ target genes (e.g., Angptl4, Adrp) in a specific tissue.

Methodology:
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Wild-type and Pparβ/δ-null mice are assigned to treatment groups: Vehicle, PPARβ/δ

agonist (e.g., GW0742, 10 mg/kg), GSK3787 (10 mg/kg), or a combination of agonist and

GSK3787.[5]

Compounds are administered by oral gavage.[5]

After a set time (e.g., 3 hours), animals are euthanized, and target tissues (e.g., colon

epithelium) are collected.[5]

Total RNA is isolated from the tissue using a standard method like TRIzol reagent.[5]

Quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels

of target genes.

Results are normalized to a housekeeping gene, and the fold change in expression

relative to the vehicle control group is calculated.[5]

Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine if the changes in gene expression are due to altered binding of

the PPARβ/δ protein to the promoter regions of its target genes.

Objective: To measure the occupancy of PPARβ/δ on the promoter regions of target genes

like Angptl4 and Adrp in response to treatment.

Methodology:

Following in vivo treatment as described in section 5.3, tissue samples are collected and

treated with formaldehyde to cross-link proteins to DNA.

The chromatin is sheared into smaller fragments.

An antibody specific to PPARβ/δ is used to immunoprecipitate the protein-DNA

complexes.

The cross-links are reversed, and the associated DNA is purified.
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qPCR is used to quantify the amount of specific promoter DNA (containing the Peroxisome

Proliferator Response Element, PPRE) that was bound to PPARβ/δ.

Reduced promoter occupancy in the agonist + GSK3787 group compared to the agonist-

only group indicates antagonism at the level of DNA binding.[5][8]

Conclusion
GSK3787 is a well-characterized, selective, and irreversible PPARδ antagonist. Its defined

chemical structure, reliable physicochemical properties, and documented pharmacological

profile make it an indispensable tool for investigating the diverse biological roles of PPARδ. The

experimental protocols detailed herein provide a foundation for its effective use in both in vitro

and in vivo research settings, facilitating further discoveries in PPARδ-related biology and

pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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